![molecular formula C24H30N4O2 B6461844 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole CAS No. 2549048-01-1](/img/structure/B6461844.png)

2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

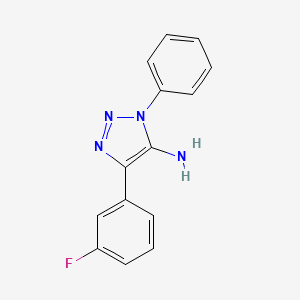

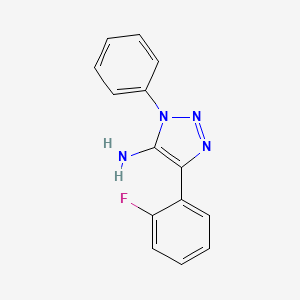

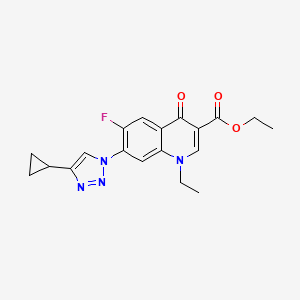

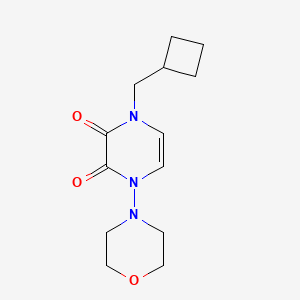

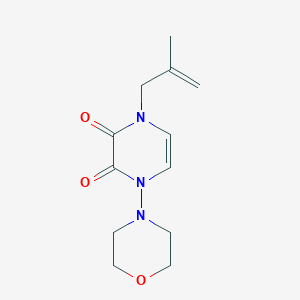

The compound “2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole” is a complex organic molecule that contains several functional groups, including a benzoxazole ring, a piperazine ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperazine and piperidine rings might be involved in reactions with acids or bases, while the benzoxazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .Mechanism of Action

Target of Action

The primary target of this compound is the α1a-adrenceptor . Adrenergic receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound functions as an antagonist of the α1a-adrenceptor . Antagonists inhibit the activity of receptors, preventing the usual response. In this case, the compound prevents the α1a-adrenceptor from responding to its natural ligands, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

It’s known that α1a-adrenceptors play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s antagonistic action could affect these pathways.

Pharmacokinetics

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . . Some similar compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The result of the compound’s action would be the inhibition of the α1a-adrenceptor, potentially affecting the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This could have therapeutic implications for conditions such as benign prostatic hyperplasia .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-29-21-6-4-5-20(17-21)28-15-13-27(14-16-28)19-9-11-26(12-10-19)18-24-25-22-7-2-3-8-23(22)30-24/h2-8,17,19H,9-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQZFBGTKANNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[4-(3-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461763.png)

![3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxybenzoyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461769.png)

![N-{1'-[(oxolan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461783.png)

![4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6461790.png)

![2-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461804.png)

![ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid](/img/structure/B6461850.png)